RO 28-1674

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

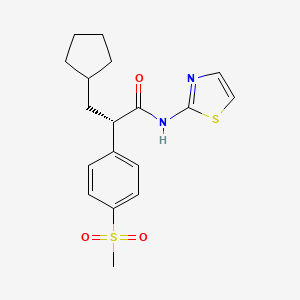

RO 28-1674 is a glucokinase activator, specifically the less active S-enantiomer of RO-28-0450. Glucokinase activators are compounds that enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism. This compound has been studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RO 28-1674 involves the preparation of a thiazolyl-propanamide compound. The synthetic route typically includes the following steps:

Formation of the thiazole ring: This step involves the cyclization of appropriate starting materials to form the thiazole ring.

Attachment of the propanamide moiety: The propanamide group is introduced through a series of reactions, including amide bond formation.

Introduction of the cyclopentyl and methylsulfonylphenyl groups: These groups are added through substitution reactions, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Reaktionstypen

RO 28-1674 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Thiazolring und an der Propanamid-Einheit.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole unter basischen Bedingungen.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

RO 28-1674 wurde umfassend für seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Glucokinase-Aktivierung und der Enzymkinetik verwendet.

Biologie: Untersucht wurde seine Rolle im Glukosestoffwechsel und der Insulinsekretion.

Medizin: Als potenzieller Therapeutikum für Typ-2-Diabetes mellitus untersucht, da es die Glucokinase-Aktivität steigern und den Blutzuckerspiegel senken kann.

Industrie: Verwendung bei der Entwicklung neuer Glucokinase-Aktivatoren und verwandter Verbindungen für pharmazeutische Anwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als allosterischer Aktivator der Glucokinase wirkt. Es erhöht die maximale Geschwindigkeit (V_max) des Enzyms und verringert die Substratkonzentration, die für eine halbmaximale Aktivität (K_m) erforderlich ist. Diese Aktivierung führt zu einer verstärkten Glukosephosphorylierung und einer erhöhten Insulinsekretion aus pankreatischen Betazellen. Die Verbindung erleichtert auch die Translokation der Glucokinase vom Kern in das Zytoplasma in Hepatozyten, was den Glukosestoffwechsel weiter fördert .

Wirkmechanismus

RO 28-1674 exerts its effects by acting as an allosteric activator of glucokinase. It increases the enzyme’s maximum velocity (V_max) and decreases the substrate concentration required for half-maximal activity (K_m). This activation results in enhanced glucose phosphorylation and increased insulin secretion from pancreatic beta cells. The compound also facilitates the translocation of glucokinase from the nucleus to the cytosol in hepatocytes, further promoting glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

RO 28-1674 wird mit anderen Glucokinase-Aktivatoren verglichen, wie zum Beispiel:

RO 28-0450: Das R-Enantiomer von this compound, das aktiver ist und eine höhere Affinität zur Glucokinase hat.

RO 28-1675: Ein weiterer Glucokinase-Aktivator mit ähnlichen Eigenschaften, aber unterschiedlicher Stereochemie.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Stereochemie, die seine Aktivität und Bindungsaffinität zur Glucokinase beeinflusst. Dies macht es zu einer wertvollen Verbindung, um die Struktur-Aktivitäts-Beziehungen von Glucokinase-Aktivatoren zu untersuchen .

Biologische Aktivität

RO 28-1674 is a compound that has garnered attention in the field of pharmacology, particularly for its role as an allosteric modulator of glucokinase (GK). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, and implications for diabetes therapy.

This compound is known to function as an allosteric activator of glucokinase, an enzyme critical for glucose homeostasis. Unlike its R-enantiomer, RO 28-1675, which exhibits significant activatory effects on GK, this compound has been characterized as largely inactive in this regard. The structural differences between the enantiomers result in varied biological activities, with this compound showing minimal enhancement of GK activity compared to the more potent R-enantiomer .

The activation mechanism involves binding to GK at an allosteric site, which enhances the enzyme's affinity for glucose and promotes insulin secretion from pancreatic beta cells. This property makes glucokinase activators like this compound potential candidates for therapeutic strategies aimed at managing type 2 diabetes mellitus (T2DM) by improving glycemic control .

In Vitro Studies

In vitro studies have demonstrated that this compound does not significantly increase GK activity when compared to its active counterpart, RO 28-1675. For instance, research indicates that while RO 28-1675 can increase human GK activity up to threefold, this compound does not exhibit similar efficacy . This differential activity underscores the importance of enantiomeric specificity in drug design.

In Vivo Studies

Animal models have been employed to assess the physiological impacts of this compound. In these studies, compounds that activate GK have shown promise in lowering blood glucose levels and improving insulin sensitivity. However, due to the inactivity of this compound itself, it has primarily served as a comparative standard in experiments assessing the efficacy of more potent glucokinase activators .

Case Studies

Case Study 1: Glucose Metabolism in Diabetic Models

A study involving diabetic mice treated with various glucokinase activators highlighted the limited role of this compound. Mice administered with RO 28-1675 exhibited significant reductions in fasting blood glucose levels and improved glucose tolerance tests compared to controls. In contrast, those treated with this compound showed negligible changes, reinforcing its classification as an inactive compound in this context .

Case Study 2: Pharmacological Profiling

In a pharmacological profiling study, researchers evaluated multiple compounds for their ability to activate GK. The results indicated that while several compounds demonstrated robust activation capabilities, this compound failed to produce any meaningful activation under similar conditions. This finding is pivotal for understanding the pharmacodynamics involved and emphasizes the need for further exploration into more effective analogs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Compound | Activity Type | Effect on GK Activity | Implications for Diabetes Therapy |

|---|---|---|---|

| This compound | Allosteric Modulator | Inactive | Limited therapeutic potential |

| RO 28-1675 | Allosteric Activator | Significant (3-fold) | Promising for T2DM management |

Eigenschaften

IUPAC Name |

(2S)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQSWPCDHDQINX-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](CC2CCCC2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.